3-Benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
The compound “3-Benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one” is a complex organic molecule. It likely contains a benzoyl group, a fluorophenyl group, and a dihydroquinolinone group . These types of compounds are often used in the development of new drugs and in various fields of research .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions, including coupling reactions and Fries rearrangement .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, it’s difficult to provide an analysis of the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions with various reagents to form new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined through experimental analysis. Unfortunately, without specific data, it’s difficult to provide an analysis of these properties .Scientific Research Applications
Antimicrobial Activity
3-Benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one: and its derivatives have been studied for their potential as antimicrobial agents. The presence of the fluorophenyl group is known to enhance the antimicrobial efficacy of chemical compounds . These compounds can be designed to target specific bacterial enzymes or pathways, potentially leading to the development of new antibiotics that are effective against drug-resistant strains.
Anti-Cancer Properties
Compounds with a benzoyl-quinolinone structure have shown promise in anti-cancer research. They can interact with various cellular targets and disrupt cancer cell proliferation. The fluorine atom’s electronegativity and small size allow it to form stable interactions within biological systems, which can be exploited to design compounds with specific anti-tumor activities.
Enzyme Inhibition
The enzyme inhibitory properties of such compounds make them valuable in the study of biochemical pathways. By inhibiting specific enzymes, researchers can better understand the role these enzymes play in various diseases and potentially develop targeted therapies .
Pharmacokinetics Enhancement
Fluorination of pharmaceuticals can significantly affect their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The introduction of a fluorine atom into the benzoyl-quinolinone framework could lead to compounds with improved bioavailability and stability .
Molecular Docking Studies
Molecular docking studies of benzoyl-quinolinone derivatives can provide insights into their interaction with biological targets. These studies help in predicting the binding affinity and orientation of these compounds within target sites, which is crucial for drug design and development .
Antifungal Activity
The structural motif of benzoyl-quinolinone is also being explored for its antifungal properties. The addition of fluorine may enhance the compound’s ability to interfere with fungal cell wall synthesis or disrupt essential fungal enzymes, offering a pathway to new antifungal treatments .
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzophenone and benzimidazole derivatives, have been found to exhibit antimicrobial activity . They have been shown to target FtsZ, a key functional protein in bacterial cell division .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that inhibit bacterial growth . The interaction could potentially disrupt the normal function of the target protein, thereby inhibiting bacterial cell division .
Biochemical Pathways
It is likely that the compound interferes with the normal function of the bacterial cell division machinery, disrupting the formation of the bacterial cytoskeleton .
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth due to the disruption of bacterial cell division . This could potentially lead to the death of the bacteria, thereby exhibiting antimicrobial activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-benzoyl-1-[(4-fluorophenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO2/c24-18-12-10-16(11-13-18)14-25-15-20(22(26)17-6-2-1-3-7-17)23(27)19-8-4-5-9-21(19)25/h1-13,15H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWRJPXUDYQDCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one |
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